molecular formula C11H20F3NO B13347669 3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol

Katalognummer: B13347669
Molekulargewicht: 239.28 g/mol
InChI-Schlüssel: NWCLSMLBAURNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a cyclohexyl group, an ethylamino group, and a trifluoropropanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylamine with ethyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl(ethyl)amino ketone or aldehyde.

    Reduction: Formation of cyclohexyl(ethyl)amino alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler analog with a cyclohexyl group and an amino group.

    Trifluoropropanol: A compound with a trifluoromethyl group and a hydroxyl group.

    Ethylamine: A basic amine with an ethyl group.

Uniqueness

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its cyclohexyl, ethylamino, and trifluoropropanol moieties. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H20F3NO

Molekulargewicht

239.28 g/mol

IUPAC-Name

3-[cyclohexyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H20F3NO/c1-2-15(8-10(16)11(12,13)14)9-6-4-3-5-7-9/h9-10,16H,2-8H2,1H3

InChI-Schlüssel

NWCLSMLBAURNDX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(C(F)(F)F)O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.